3,4-Dimethylcyclopentanone

Description

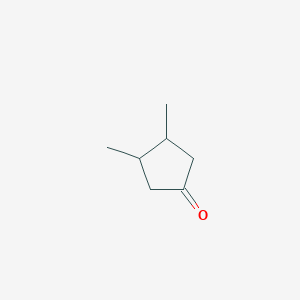

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-5-3-7(8)4-6(5)2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGMYCHEWPVBEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40941327 | |

| Record name | 3,4-Dimethylcyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40941327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19550-73-3, 58372-16-0 | |

| Record name | trans-3,4-Dimethylcyclopentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethylcyclopentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058372160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethylcyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40941327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Chemical Properties of 3,4-Dimethylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylcyclopentanone (C₇H₁₂O) is a cyclic ketone with a five-membered ring structure bearing two methyl substituents.[1][2] Its chemical properties are of interest in organic synthesis and medicinal chemistry due to the presence of stereocenters and a reactive carbonyl group. This document provides a comprehensive overview of the known chemical and physical properties of this compound, with a focus on its structure, stereoisomerism, spectroscopic data, and synthetic methodologies.

Structural Information and Stereoisomerism

This compound possesses two chiral centers at the C3 and C4 positions, leading to the existence of stereoisomers. The two primary stereoisomers are the cis and trans diastereomers, each of which exists as a pair of enantiomers.

-

cis-3,4-Dimethylcyclopentanone: The methyl groups are on the same side of the cyclopentane ring.

-

trans-3,4-Dimethylcyclopentanone: The methyl groups are on opposite sides of the cyclopentane ring.[3]

The stereochemistry of the molecule significantly influences its physical properties and biological activity.

Logical Relationship of Stereoisomers

Caption: Relationship between the stereoisomers of this compound.

Physical and Chemical Properties

Comprehensive experimental data on the physical properties of this compound are limited. The following tables summarize key identifiers and computed physical properties.

Table 1: Chemical Identifiers

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O | [1][2] |

| Molecular Weight | 112.17 g/mol | [1][4] |

| CAS Registry Number | 58372-16-0 (unspecified stereochemistry) | [2] |

| 19550-72-2 (cis-isomer) | [5] | |

| 19550-73-3 (trans-isomer) | [3] | |

| IUPAC Name | 3,4-Dimethylcyclopentan-1-one | [4] |

Table 2: Computed Physical Properties

| Property | Value | Source |

| Boiling Point | 437.99 K (164.84 °C) | Cheméo[6] |

| Melting Point | 243.53 K (-29.62 °C) | Cheméo[6] |

| Density | 0.895 g/cm³ | Guidechem (for cis-isomer) |

| logP (Octanol/Water Partition Coefficient) | 1.621 | Cheméo[6] |

| Water Solubility | 1.44 (log10 WS, mol/L) | Cheméo[6] |

Note: The physical properties listed above are primarily from computational estimations and should be used as a guide. Experimental verification is recommended.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of this compound is available from the NIST WebBook.[7] Key absorptions are expected for the carbonyl (C=O) stretch and C-H stretches.

Table 3: Major IR Absorption Bands (Gas Phase)

| Wavenumber (cm⁻¹) | Assignment |

| ~1750 | C=O stretch |

| ~2870-2960 | C-H stretch (alkane) |

Note: The exact peak positions can vary depending on the phase (gas, liquid, solid) and the specific stereoisomer.

Mass Spectrometry (MS)

The mass spectrum of trans-3,4-Dimethylcyclopentanone is available in the NIST database.[4]

Table 4: Key Mass Spectrometry Fragments for trans-3,4-Dimethylcyclopentanone

| m/z | Putative Fragment |

| 112 | [M]⁺ |

| 97 | [M - CH₃]⁺ |

| 84 | [M - C₂H₄]⁺ |

| 69 | [C₅H₉]⁺ |

| 56 | [C₄H₈]⁺ |

| 41 | [C₃H₅]⁺ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR chemical shifts for trans-3,4-Dimethylcyclopentanone have been reported.[8]

Table 5: ¹³C NMR Chemical Shifts for trans-3,4-Dimethylcyclopentanone

| Carbon Atom | Chemical Shift (ppm) |

| C=O | 221.7 |

| CH-CH₃ | 40.8 |

| CH₂ | 45.9 |

| CH₃ | 15.3 |

Note: The solvent used was CDCl₃. Chemical shifts are referenced to TMS.

Reactivity and Chemical Behavior

Specific reactivity studies on this compound are not extensively documented. However, its reactivity can be inferred from the general behavior of cyclic ketones.

-

Reduction: The carbonyl group is susceptible to reduction by various agents. For instance, sodium borohydride (NaBH₄) is expected to reduce the ketone to the corresponding 3,4-dimethylcyclopentanol.[9] The stereochemical outcome of such reductions can be influenced by the steric hindrance of the methyl groups and the possibility of chelation control if other functional groups are present.[10]

-

Oxidation: While ketones are generally resistant to oxidation compared to aldehydes, strong oxidizing agents can cleave the ring. The low-temperature oxidation of cyclopentanone has been studied and proceeds via radical mechanisms, with the formation of species like 2-cyclopentenone.[10]

-

Enolate Formation: Like other ketones, this compound can be deprotonated at the α-carbons (C2 and C5) to form enolates. These enolates are key intermediates in various carbon-carbon bond-forming reactions.

Experimental Protocols: Stereoselective Synthesis

A stereoselective synthesis of (S,S)-3,4-dimethyl-cyclopentanone has been described, starting from (R)-2-methyl-succinic acid 4-methyl ester.[11] This multi-step synthesis provides a pathway to enantiomerically enriched cyclopentanones.

Synthetic Workflow

Caption: Workflow for the stereoselective synthesis of (S,S)-3,4-Dimethyl-cyclopentanone.

Detailed Methodology (Summarized from Patent WO2007010387A2)

-

Alkylation: An optically active 2-substituted succinic acid monoester is reacted with an alkylating agent to yield a 2,3-disubstituted succinic acid monoester.[11]

-

Reduction: The resulting disubstituted monoester is reduced, for example with lithium aluminum hydride (LAH), to form a diol.[11]

-

Activation: The diol is then activated, typically through reaction with a sulfonylating agent, to create good leaving groups.[11]

-

Cyclization: The activated diol undergoes cyclization via bis-alkylation.[11]

-

Hydrolysis: The resulting intermediate is hydrolyzed to yield the final cyclopentanone product.[11]

For precise reaction conditions, reagent quantities, and purification procedures, direct consultation of the cited patent is recommended.

Biological Activity

There is a lack of specific studies on the biological activity of this compound. However, the broader class of cyclopentanones and cyclopentenones has been investigated for various biological effects.

-

Fragrance Ingredients: Some cyclopentanone derivatives are used as fragrance ingredients. Toxicological assessments have generally found them to have a low order of acute toxicity and no significant toxicity in repeat-dose studies.[12]

-

Cyclopentenediones: A related class of compounds, cyclopentenediones, which are metabolites found in plants, fungi, and bacteria, have shown a range of biological activities, including antibacterial, antifungal, anti-inflammatory, and cytostatic effects.[13][14]

-

General Cyclopentanones: Studies on cyclopentanone itself have explored its biochemical effects upon inhalation, noting some impact on liver and kidney enzymes.[15]

These findings suggest that substituted cyclopentanones could be a scaffold for biologically active molecules, but further research is needed to determine the specific activities of this compound and its stereoisomers.

Conclusion

References

- 1. cis-3,4-Dimethylcyclopentanone | C7H12O | CID 643070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. trans-3,4-Dimethylcyclopentanone [webbook.nist.gov]

- 4. trans-3,4-Dimethylcyclopentanone | C7H12O | CID 140554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound (CAS 58372-16-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound [webbook.nist.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. scielo.br [scielo.br]

- 11. WO2007010387A2 - Stereoselective synthesis of 3,4-disubstituted cyclopentanones and related compounds - Google Patents [patents.google.com]

- 12. A toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Chemical properties and biological activities of cyclopentenediones: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biochemical effects and decreased body burden of cyclopentanone by extended vapour inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,4-Dimethylcyclopentanone

This technical guide provides a comprehensive overview of 3,4-Dimethylcyclopentanone, intended for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and safety information.

Chemical and Physical Properties

This compound is a cyclic ketone with the molecular formula C₇H₁₂O.[1] It exists as cis and trans stereoisomers. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O | [1][2][3][4] |

| Molecular Weight | 112.17 g/mol | [2][4] |

| CAS Number (General) | 58372-16-0 | [1][2] |

| CAS Number (trans-isomer) | 19550-73-3 | [2][4][5] |

| CAS Number (cis-isomer) | 19550-72-2 | [3] |

| IUPAC Name | 3,4-dimethylcyclopentan-1-one | [2] |

| Appearance | Not specified (likely liquid) | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Density | Not specified | |

| Solubility | Not specified |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following is a summary of available data.

Infrared (IR) Spectroscopy

The NIST WebBook provides the gas-phase IR spectrum for this compound.[6] Key absorptions are expected for the C=O stretch of the cyclopentanone ring (typically around 1740-1750 cm⁻¹) and C-H stretches and bends.

Mass Spectrometry

The NIST Mass Spectrometry Data Center has data for this compound.[2] The mass spectrum (electron ionization) is available, with prominent peaks observed at m/z values of 41, 42, and 69.[2][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR data for trans-3,4-Dimethylcyclopentanone has been published.[2][7] The spectrum shows distinct signals for the carbonyl carbon, the two methine carbons, the two methylene carbons, and the two methyl carbons.

Synthesis of this compound

A stereoselective synthesis for optically active 3,4-disubstituted cyclopentanones, including (S,S)-3,4-dimethyl-cyclopentanone, has been developed.[8] This method starts from commercially available (R)-2-methyl-succinic acid 4-methyl ester and proceeds in five steps.[8] The general scheme involves the alkylation of a succinic acid monoester, reduction to a diol, activation of the diol (e.g., sulfonation), and subsequent cyclization.[8]

Experimental Protocol: Stereoselective Synthesis

The following is a generalized experimental protocol based on the patented synthesis method.[8]

Step 1: Alkylation of Succinic Acid Monoester

-

An optically active 2-substituted succinic acid monoester is reacted with an appropriate alkylating agent.

Step 2: Reduction to Diol

-

The resulting 2,3-disubstituted succinic acid monoester is reduced to the corresponding diol.

Step 3: Activation of the Diol

-

The diol is activated by reaction with a sulfonylating agent (e.g., tosyl chloride) in the presence of a base.

Step 4: Cyclization

-

The activated diol undergoes cyclization via bis-alkylation to form the cyclopentanone ring.

Step 5: Purification

-

The final product, 3,4-dimethyl-cyclopentanone, is purified using standard techniques such as flash chromatography.

Below is a diagram illustrating the workflow for the synthesis of this compound.

Caption: A simplified workflow for the stereoselective synthesis of this compound.

Safety and Handling

This compound is considered a skin and eye irritant.[2] While specific toxicity data is limited, general precautions for handling ketones should be followed. For related compounds like cyclopentanone, it is a flammable liquid and vapor, and causes skin and serious eye irritation.[9]

Precautionary Measures

-

Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear compatible chemical-resistant gloves.

-

Respiratory Protection: If ventilation is inadequate, use a suitable respirator.

-

-

Fire Safety: Keep away from heat, sparks, and open flames. Use a dry chemical, foam, or carbon dioxide extinguisher.

-

Handling: Avoid contact with skin and eyes. Do not breathe vapors. Wash thoroughly after handling.

First Aid Measures

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Applications

The primary documented application for optically active 3,4-disubstituted cyclopentanones is as intermediates in the synthesis of optically-active cyclic amino acids.[8] These amino acids are of interest for their potential therapeutic uses in treating pain and various psychiatric and sleep disorders.[8]

This technical guide provides a summary of the current knowledge on this compound. Further research may reveal more detailed physical properties, spectroscopic data, and applications for this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. trans-3,4-Dimethylcyclopentanone | C7H12O | CID 140554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cis-3,4-Dimethylcyclopentanone | C7H12O | CID 643070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. rel-(3R,4R)-3,4-Dimethylcyclopentanone | C7H12O | CID 643073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. WO2007010387A2 - Stereoselective synthesis of 3,4-disubstituted cyclopentanones and related compounds - Google Patents [patents.google.com]

- 9. indenta.com [indenta.com]

In-Depth Technical Guide: 3,4-Dimethylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties and synthesis of 3,4-Dimethylcyclopentanone, a ketone of interest in organic synthesis and as a potential building block in the development of novel chemical entities.

Molecular Weight and Properties

The molecular weight of this compound has been determined based on its chemical formula, C₇H₁₂O.[1][2][3][4] The compound's molecular properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O | [1][2][3][4] |

| Molecular Weight | 112.17 g/mol | [2][3][5] |

| Monoisotopic Mass | 112.088815002 Da | [2][3] |

The molecular weight is calculated from the sum of the atomic weights of its constituent atoms. The standard atomic weights used for this calculation are:

-

Carbon (C): ~12.011 u

-

Hydrogen (H): ~1.008 u

-

Oxygen (O): ~15.999 u

Calculation: (7 * 12.011) + (12 * 1.008) + (1 * 15.999) = 84.077 + 12.096 + 15.999 = 112.172 g/mol

Experimental Protocols

Stereoselective Synthesis of (S,S)-3,4-dimethyl-cyclopentanone

A patented method outlines an efficient and cost-effective stereoselective synthesis of optically active 3,4-disubstituted cyclopentanones, including (S,S)-3,4-dimethyl-cyclopentanone.[6] This process is significant for producing specific stereoisomers, which is often crucial in drug development. The synthesis starts from commercially available materials and involves a multi-step sequence.[6]

General Experimental Workflow:

The synthesis proceeds through the following key transformations[6]:

-

Alkylation: An optically active 2-substituted succinic acid monoester is reacted with an alkylating agent to yield a 2,3-disubstituted succinic acid monoester.

-

Reduction: The resulting disubstituted monoester is reduced to form a diol.

-

Activation: The diol is then activated through a reaction with a sulfonylating agent.

-

Cyclization: The activated diol undergoes cyclization via bis-alkylation to form the final 3,4-disubstituted cyclopentanone.

A specific example for the preparation of (S,S)-3,4-dimethyl-cyclopentanone starts from (R)-2-methyl-succinic acid 4-methyl ester and is completed in five steps.[6]

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

The characterization of this compound is commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS).[5] This analytical technique separates the components of a sample and provides mass spectral data for identification. While a specific, detailed protocol for this compound is not provided in the searched literature, a general GC-MS analysis would involve:

-

Sample Preparation: Dissolving a small amount of the purified this compound in a suitable volatile solvent.

-

Injection: Introducing a small volume of the prepared sample into the GC injector port.

-

Gas Chromatography: The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and affinity for the column's stationary phase.

-

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a pattern of mass-to-charge ratios of the fragments, serves as a molecular fingerprint for identification.

References

- 1. This compound [webbook.nist.gov]

- 2. cis-3,4-Dimethylcyclopentanone | C7H12O | CID 643070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound [webbook.nist.gov]

- 5. trans-3,4-Dimethylcyclopentanone | C7H12O | CID 140554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2007010387A2 - Stereoselective synthesis of 3,4-disubstituted cyclopentanones and related compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structure and Stereoisomers of 3,4-Dimethylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3,4-Dimethylcyclopentanone (C₇H₁₂O) is a cyclic ketone featuring a five-membered ring substituted with two methyl groups at the 3 and 4 positions.[1] The presence of two chiral centers at these positions gives rise to a total of four possible stereoisomers. These stereoisomers can be categorized into two pairs of enantiomers: one pair corresponding to the cis diastereomer and the other to the trans diastereomer. The specific stereochemistry of these isomers is crucial in the synthesis of chiral molecules, where the biological activity is often dependent on the precise three-dimensional arrangement of atoms.

Molecular Structure and Stereoisomers

The core structure of this compound consists of a cyclopentanone ring. The two stereogenic centers at carbons 3 and 4 lead to the existence of diastereomers (cis and trans) and enantiomers ((R,R), (S,S), (R,S), and (S,R)).

-

Trans Isomers: The two methyl groups are on opposite sides of the cyclopentanone ring. This diastereomer exists as a pair of enantiomers:

-

(3R,4R)-3,4-dimethylcyclopentanone

-

(3S,4S)-3,4-dimethylcyclopentanone

-

-

Cis Isomers: The two methyl groups are on the same side of the cyclopentanone ring. This diastereomer also exists as a pair of enantiomers:

-

(3R,4S)-3,4-dimethylcyclopentanone

-

(3S,4R)-3,4-dimethylcyclopentanone

-

The relationship between these stereoisomers can be visualized as follows:

Physicochemical Properties

Quantitative data for the individual stereoisomers of this compound is sparse in the available literature. The table below summarizes the known properties for the cis and trans diastereomers. It is important to note that specific optical rotation values for the individual enantiomers ((3R,4R), (3S,4S), (3R,4S), and (3S,4R)) are not well-documented in publicly accessible scientific databases and literature.

| Property | cis-3,4-Dimethylcyclopentanone | trans-3,4-Dimethylcyclopentanone |

| Molecular Formula | C₇H₁₂O | C₇H₁₂O |

| Molecular Weight | 112.17 g/mol | 112.17 g/mol |

| CAS Number | 19550-72-2 | 19550-73-3 |

| Boiling Point | Not available | Not available |

| Density | Not available | Not available |

| Optical Rotation ([α]D) | Not available for individual enantiomers | Not available for individual enantiomers |

Experimental Protocols

Stereoselective Synthesis (General Approach)

A patented method outlines a five-step synthesis of (S,S)-3,4-dimethyl-cyclopentanone starting from (R)-2-methyl-succinic acid 4-methyl ester.[2] The general synthetic pathway is as follows:

Disclaimer: This represents a high-level overview derived from patent literature. A detailed, step-by-step protocol with specific reagents, conditions, and purification methods suitable for laboratory replication would require further development and optimization.

Separation of Stereoisomers

The separation of the stereoisomers of this compound would typically involve two stages:

-

Separation of Diastereomers: The cis and trans diastereomers can often be separated using standard chromatographic techniques such as column chromatography or distillation, owing to their different physical properties.

-

Resolution of Enantiomers: The separation of the enantiomeric pairs ((3R,4R)/(3S,4S) and (3R,4S)/(3S,4R)) requires chiral resolution techniques. Common approaches include:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating enantiomers. It involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

-

Chiral Gas Chromatography (GC): Similar to chiral HPLC, this method uses a chiral stationary phase in a gas chromatograph to separate volatile enantiomers.

-

Diastereomeric Salt Formation: The racemic ketone can be reacted with a chiral resolving agent to form a mixture of diastereomeric derivatives (e.g., ketals or imines). These diastereomers can then be separated by conventional methods like crystallization or chromatography, followed by the removal of the chiral auxiliary to yield the pure enantiomers.

-

A detailed, validated experimental protocol for the chiral separation of this compound enantiomers is not currently available in the surveyed literature. Development of such a method would likely involve screening various chiral columns and mobile phases for HPLC or GC, or experimenting with different chiral resolving agents.

Conclusion

This compound is a valuable chiral building block with four distinct stereoisomers. While the fundamental structure and stereochemical relationships are well-understood, there is a notable lack of comprehensive, publicly available quantitative data, particularly specific rotation values for the individual enantiomers. Similarly, detailed and reproducible experimental protocols for the stereoselective synthesis and chiral separation of all isomers are not readily found in peer-reviewed journals. The information provided herein is based on available database entries and patent literature, and serves as a foundational guide for researchers and scientists interested in the chemistry of this compound. Further experimental work is required to fully characterize the properties of each stereoisomer and to develop robust and accessible synthetic and separation methodologies.

References

An In-depth Technical Guide to the Physical Properties of cis-3,4-Dimethylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of cis-3,4-dimethylcyclopentanone. The information is compiled from various chemical databases and literature sources, offering a centralized resource for professionals in research and development. This document includes a summary of quantitative data, descriptions of relevant experimental protocols for property determination, and a logical workflow for the characterization of such a compound.

Physical and Chemical Properties

cis-3,4-Dimethylcyclopentanone is a colorless liquid with a fruity odor.[1] It is a chiral building block used in the synthesis of pharmaceuticals and other organic compounds.[1] Its molecular and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O | PubChem[2], Guidechem[1] |

| Molecular Weight | 112.17 g/mol | PubChem[2], Guidechem[1] |

| CAS Registry Number | 19550-72-2 | PubChem[2], Guidechem[1] |

| Appearance | Colorless liquid | Guidechem[1] |

| Odor | Strong fruity odor | Guidechem[1] |

| Density | 0.895 g/cm³ | Guidechem[1] |

| Boiling Point | 154.8°C at 760 mmHg | Guidechem[1] |

| Flash Point | 40.6°C | Guidechem[1] |

| Vapor Pressure | 3.12 mmHg at 25°C | Guidechem[1] |

| Refractive Index | 1.434 | Guidechem[1] |

| LogP (Octanol/Water Partition Coefficient) | 1.6215 | Guidechem[1], Cheméo[3] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[2][4] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of cis-3,4-dimethylcyclopentanone.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR data are available for cis-3,4-dimethylcyclopentanone and can be found in spectral databases such as NMRShiftDB.[2]

-

Infrared (IR) Spectroscopy : The gas-phase IR spectrum for 3,4-dimethylcyclopentanone is available from the NIST/EPA Gas-Phase Infrared Database.[5] The carbonyl (C=O) group in ketones typically shows a strong absorption peak in the region of 1715 cm⁻¹.[6][7]

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry data is also available, providing information on the fragmentation pattern of the molecule.[5]

Experimental Protocols for Property Determination

The following sections describe generalized experimental methodologies for determining the key physical properties of liquid organic compounds like cis-3,4-dimethylcyclopentanone.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

-

Apparatus : A distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. A heating mantle is used for controlled heating.

-

Procedure :

-

The liquid sample (cis-3,4-dimethylcyclopentanone) is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

The liquid is heated gently. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase and then stabilize.

-

The stable temperature reading during the distillation of the bulk of the liquid is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

-

Density is the mass per unit volume of a substance.

-

Apparatus : A pycnometer (a small glass flask of a specific, accurately known volume) and an analytical balance.

-

Procedure :

-

The empty, clean, and dry pycnometer is weighed accurately.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

The filled pycnometer is weighed again.

-

The temperature of the liquid is recorded.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

-

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance.

-

Apparatus : A refractometer (e.g., an Abbé refractometer).

-

Procedure :

-

The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

A few drops of the cis-3,4-dimethylcyclopentanone sample are placed on the prism of the refractometer.

-

The prism is closed, and the light source is switched on.

-

Looking through the eyepiece, the controls are adjusted until the boundary line between the light and dark regions is sharp and centered on the crosshairs.

-

The refractive index is read from the instrument's scale. The temperature is also recorded, as the refractive index is temperature-dependent.

-

This is a qualitative test to confirm the presence of the carbonyl group in a ketone.[8]

-

Reagents : 2,4-dinitrophenylhydrazine (Brady's reagent) solution.

-

Procedure :

Visualization of Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like cis-3,4-dimethylcyclopentanone.

Caption: Workflow for Compound Synthesis and Characterization.

References

- 1. Page loading... [wap.guidechem.com]

- 2. cis-3,4-Dimethylcyclopentanone | C7H12O | CID 643070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (CAS 58372-16-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. trans-3,4-Dimethylcyclopentanone | C7H12O | CID 140554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. Ketones: Structure, Properties and Chemical test. [allen.in]

- 7. NEET UG : Physical and Chemical Properties of Ketones [unacademy.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. youtube.com [youtube.com]

Spectroscopic and Synthetic Profile of trans-3,4-Dimethylcyclopentanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for trans-3,4-Dimethylcyclopentanone, a ketone of interest in various chemical research domains. Due to the limited availability of public data, this document focuses on presenting the existing spectroscopic information, outlining detailed, generalized experimental protocols for its analysis, and providing a plausible synthetic route.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for trans-3,4-Dimethylcyclopentanone.

Table 1: ¹³C NMR Spectroscopic Data

| Carbon Atom | Chemical Shift (δ) in ppm |

| C=O | 221.3 |

| C-3/C-4 | 43.1 |

| C-2/C-5 | 45.4 |

| CH₃ | 15.3 |

| Source: J. B. Stothers, C. T. Tan Can. J. Chem. 52, 308(1974) as cited by SpectraBase.[1] |

Table 2: Mass Spectrometry Data (GC-MS)

| Fragment (m/z) | Relative Intensity |

| 112 (M⁺) | Base Peak |

| 97 | Major |

| 84 | Major |

| 69 | Major |

| 56 | Major |

| 41 | Major |

| Source: NIST Mass Spectrometry Data Center. |

Table 3: Predicted Mass Spectrometry Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 113.09609 | 121.5 |

| [M+Na]⁺ | 135.07803 | 129.8 |

| [M-H]⁻ | 111.08153 | 125.4 |

| [M+NH₄]⁺ | 130.12263 | 146.5 |

| [M+K]⁺ | 151.05197 | 129.0 |

| Source: PubChemLite.[2] |

Infrared (IR) Spectroscopy

A characteristic strong absorption band for the carbonyl (C=O) stretch is expected in the region of 1740-1750 cm⁻¹ for a five-membered ring ketone.

Note on ¹H NMR Data: Despite extensive searches of scientific databases and literature, publicly available experimental ¹H NMR data for trans-3,4-Dimethylcyclopentanone could not be located.

Experimental Protocols

The following are detailed, generalized methodologies for the synthesis and spectroscopic analysis of trans-3,4-Dimethylcyclopentanone.

Synthesis of trans-3,4-Dimethylcyclopentanone

This procedure is adapted from a patented stereoselective synthesis of 3,4-disubstituted cyclopentanones and should be considered a general guideline.[3]

Materials:

-

(R,R)-2,3-dimethyl-1,4-butanediol

-

p-Toluenesulfonyl chloride

-

Pyridine

-

Diethyl malonate

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

-

Dimethyl sulfoxide (DMSO)

-

Sodium chloride

-

Diethyl ether

-

Magnesium sulfate

-

Sodium bicarbonate

Procedure:

-

Tosylation of the Diol: (R,R)-2,3-dimethyl-1,4-butanediol is reacted with p-toluenesulfonyl chloride in pyridine to yield the corresponding ditosylate.

-

Cyclization: The ditosylate is then reacted with diethyl malonate in the presence of a base such as sodium ethoxide in ethanol. This results in a cyclized diester intermediate.

-

Hydrolysis and Decarboxylation: The diester is hydrolyzed using an aqueous acid solution (e.g., HCl) and heated to facilitate decarboxylation, yielding a mixture of cis- and trans-3,4-dimethylcyclopentanone.

-

Isomer Separation: The trans isomer is separated from the cis isomer using column chromatography on silica gel.

-

Work-up and Purification: The reaction mixture is subjected to a standard aqueous work-up, and the organic layer is dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography.

Spectroscopic Analysis

¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified trans-3,4-Dimethylcyclopentanone in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher

-

Pulse Sequence: Standard proton pulse program

-

Acquisition Time: 2-3 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-32

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

-

¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Parameters:

-

Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency)

-

Pulse Sequence: Proton-decoupled pulse program (e.g., zgpg30)

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Reference: CDCl₃ solvent peak at 77.16 ppm.

-

IR Spectroscopy

-

Sample Preparation: As a liquid, a thin film of trans-3,4-Dimethylcyclopentanone can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the clean KBr/NaCl plates should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of trans-3,4-Dimethylcyclopentanone in a volatile solvent such as dichloromethane or diethyl ether.

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C.

-

Carrier Gas: Helium

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 35-300.

-

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic analysis of trans-3,4-Dimethylcyclopentanone.

Caption: Workflow for the synthesis and spectroscopic characterization of trans-3,4-Dimethylcyclopentanone.

References

An In-depth Technical Guide to 3,4-Dimethylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylcyclopentanone, with the IUPAC name 3,4-dimethylcyclopentan-1-one , is a cyclic ketone that exists as cis and trans stereoisomers.[1] This document provides a comprehensive overview of its chemical properties, synthesis, and potential biological activities, tailored for a scientific audience. Due to the limited direct research on this specific molecule's biological effects, this guide also explores the activities of structurally related compounds to infer potential applications in drug development.

Chemical and Physical Properties

This compound is a colorless liquid with a molecular formula of C₇H₁₂O and a molecular weight of 112.17 g/mol .[1] Its structure consists of a five-membered carbon ring containing a ketone functional group and two methyl substituents at the 3 and 4 positions. The relative orientation of these methyl groups gives rise to cis and trans isomers.

Spectroscopic Data

The following tables summarize key spectroscopic data for the isomers of this compound, crucial for their identification and characterization.

Table 1: 13C NMR Spectroscopic Data

| Isomer | Solvent | Chemical Shift (δ) in ppm | Reference |

| trans-3,4-Dimethylcyclopentanone | - | Not explicitly provided in search results. | [J. B. Stothers, C. T. Tan Can. J. Chem. 52, 308(1974) via PubChem][1] |

| cis-3,4-Dimethylcyclopentanone | - | Not explicitly provided in search results. | [W. Robien, Inst. of Org. Chem., Univ. of Vienna via PubChem][2] |

Table 2: Mass Spectrometry Data

| Isomer | Ionization Method | Key m/z values | Reference |

| trans-(3R,4R)-3,4-dimethylcyclopentan-1-one | GC-MS | 69 (Top Peak), 42 (2nd Highest), 41 (3rd Highest) | [NIST via PubChem][3] |

| General | Electron Ionization | Molecular Ion Peak (M⁺) at m/z = 112 | [NIST][4][5] |

Table 3: Infrared Spectroscopy Data

| Compound | Phase | Key Absorption Bands (cm⁻¹) | Reference |

| This compound | Gas | Strong C=O stretch characteristic of a cyclopentanone (around 1750 cm⁻¹) | [NIST][4] |

Stereoselective Synthesis of (S,S)-3,4-Dimethylcyclopentanone

A stereoselective synthesis for the (S,S)-enantiomer of this compound has been reported, which is of particular interest for the development of chiral drugs.[6] The following is a detailed experimental protocol adapted from the literature.

Experimental Protocol

This synthesis involves a multi-step process starting from (R)-2-methyl-succinic acid 4-methyl ester.[6] A key step is the cyclization of an activated diol.[6]

Step 1: Alkylation of (R)-2-methyl-succinic acid 4-methyl ester The starting material is reacted with an appropriate alkylating agent to introduce the second methyl group, yielding a 2,3-disubstituted succinic acid monoester.[6] The reaction temperature can be controlled, for instance, by cooling to -30°C to -25°C during the addition of reagents, and then allowing the reaction to proceed at room temperature.[6]

Step 2: Reduction to Diol The resulting disubstituted monoester is reduced to the corresponding diol.[6]

Step 3: Activation of the Diol The diol is then activated by reaction with a sulfonylating agent, such as a tosyl chloride, to form a ditosylate.[6]

Step 4: Cyclization The activated diol, (R,R)-2,3-dimethyl-1,4-bis-(toluene-4-sulfonyloxy)-butane, is cyclized via bisalkylation. In a specific example, the ditosylate is reacted with FAMSO (formaldehyde dimethyl dithioacetal S-oxide) in THF.[6]

Step 5: Hydrolysis to the Ketone The resulting intermediate is then hydrolyzed to yield (S,S)-3,4-dimethyl-cyclopentanone.[6] A quantitative gas chromatography analysis indicated a yield of 71.3% for this final product in one example.[6]

Synthesis Workflow

The following diagram illustrates the key steps in the stereoselective synthesis of (S,S)-3,4-dimethylcyclopentanone.

Caption: Stereoselective synthesis of (S,S)-3,4-dimethyl-cyclopentanone.

Potential Biological Activity and Signaling Pathways

A study on the structurally related compound, 3-methyl-1,2-cyclopentanedione, demonstrated its ability to down-regulate the age-related NF-κB signaling cascade.[7][8] This compound was found to reduce the phosphorylation of IκB, inhibit the nuclear translocation of NF-κB, and consequently decrease the expression of pro-inflammatory genes like iNOS, COX-2, VCAM-1, MCP-1, and IL-6.[7][8]

Given these findings, it is plausible that this compound may also exert anti-inflammatory effects by modulating the NF-κB pathway. The NF-κB signaling cascade is a critical regulator of the inflammatory response, and its inhibition is a key target for the development of anti-inflammatory drugs.

NF-κB Signaling Pathway and Potential Intervention by Cyclopentanones

The diagram below illustrates a simplified NF-κB signaling pathway and the potential point of intervention for cyclopentanone derivatives.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound is a chiral ketone with well-defined spectroscopic properties. Its stereoselective synthesis opens avenues for its use as a chiral building block in medicinal chemistry. While direct evidence of its biological activity is limited, related compounds suggest a potential anti-inflammatory role through the inhibition of the NF-κB signaling pathway. Further in-vitro and in-vivo studies are warranted to fully elucidate the therapeutic potential of this compound and its derivatives.

References

- 1. trans-3,4-Dimethylcyclopentanone | C7H12O | CID 140554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cis-3,4-Dimethylcyclopentanone | C7H12O | CID 643070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rel-(3R,4R)-3,4-Dimethylcyclopentanone | C7H12O | CID 643073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. WO2007010387A2 - Stereoselective synthesis of 3,4-disubstituted cyclopentanones and related compounds - Google Patents [patents.google.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. 3-methyl-1,2-cyclopentanedione down-regulates age-related NF-kappaB signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,4-Dimethylcyclopentanone: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-dimethylcyclopentanone, a five-membered cyclic ketone with two stereocenters. The document details its chemical properties, stereoisomers, and provides an in-depth look at its historical discovery and modern synthetic methodologies. Particular emphasis is placed on detailed experimental protocols and the compilation of quantitative data to aid researchers in their scientific endeavors. Spectroscopic data for the characterization of its isomers are presented in a structured format. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent key synthetic pathways, adhering to stringent visualization standards for clarity and precision.

Introduction

This compound (C7H12O) is a carbocyclic ketone that exists as two diastereomers, cis and trans, each as a pair of enantiomers. Its structural isomers and stereochemistry have made it a subject of interest in stereochemical and spectroscopic studies. More recently, chiral derivatives of this compound have emerged as valuable building blocks in the asymmetric synthesis of complex molecules, including optically active cyclic amino acids which have shown potential therapeutic applications in treating pain and various psychiatric and sleep disorders. This guide aims to be a centralized resource for professionals working with or interested in this compound.

Discovery and History

Pinpointing the exact first synthesis of this compound is challenging based on currently accessible literature. Early 20th-century chemical literature often documented the synthesis of new compounds within broader studies of reaction mechanisms or natural product degradation, without the compound itself being the primary focus.

However, one of the most comprehensive early characterizations, particularly using the then-emerging technique of 13C Nuclear Magnetic Resonance (NMR) spectroscopy, was detailed in a 1974 paper by J. B. Stothers and C. T. Tan in the Canadian Journal of Chemistry. This work provided crucial spectroscopic data that helped in the definitive identification and stereochemical assignment of the cis and trans isomers of this compound.

Chemical and Physical Properties

This compound is a colorless liquid with a molecular weight of 112.17 g/mol . Its properties are influenced by the stereochemical arrangement of the two methyl groups. The cis and trans isomers exhibit differences in their physical and spectroscopic properties.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H12O | --INVALID-LINK-- |

| Molecular Weight | 112.17 g/mol | --INVALID-LINK-- |

| XLogP3-AA | 1.3 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 0 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK-- |

| Rotatable Bond Count | 0 | --INVALID-LINK-- |

| Exact Mass | 112.088815 g/mol | --INVALID-LINK-- |

| Monoisotopic Mass | 112.088815 g/mol | --INVALID-LINK-- |

| Topological Polar Surface Area | 17.1 Ų | --INVALID-LINK-- |

| Heavy Atom Count | 8 | --INVALID-LINK-- |

Experimental Protocols

Stereoselective Synthesis of (S,S)-3,4-Dimethylcyclopentanone

A modern, efficient, and cost-effective method for preparing optically active 3,4-disubstituted cyclopentanones has been developed, which is particularly useful for the synthesis of precursors for pharmacologically active molecules.[1] The following protocol is adapted from a patented procedure for the synthesis of (S,S)-3,4-dimethyl-cyclopentanone.

Experimental Workflow for Stereoselective Synthesis

Caption: Stereoselective synthesis of (S,S)-3,4-dimethyl-cyclopentanone.

Materials:

-

(R)-2-methyl-succinic acid 4-methyl ester

-

Suitable alkylating agent (e.g., methyl iodide)

-

Strong base (e.g., LDA)

-

Reducing agent (e.g., Lithium aluminum hydride)

-

Sulfonylating agent (e.g., p-toluenesulfonyl chloride)

-

Formaldehyde dimethyl mercaptal S-oxide (FAMSO)

-

Appropriate solvents (e.g., THF, diethyl ether)

Procedure:

-

Alkylation: React optically active (R)-2-methyl-succinic acid 4-methyl ester with an appropriate alkylating agent in the presence of a strong base to yield the corresponding 2,3-disubstituted succinic acid monoester. The reaction temperature is typically controlled between -30°C and room temperature.[1]

-

Reduction: The resulting disubstituted monoester is then reduced, for example with lithium aluminum hydride in an ethereal solvent, to afford the corresponding diol.[1]

-

Activation: The diol is subsequently activated by reaction with a sulfonylating agent, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, to form a ditosylate.[1]

-

Cyclization: The final step involves the cyclization of the activated diol via bis-alkylation with formaldehyde dimethyl mercaptal S-oxide (FAMSO) to yield (S,S)-3,4-dimethyl-cyclopentanone.[1]

Spectroscopic Data

The characterization and differentiation of the cis and trans isomers of this compound heavily rely on spectroscopic techniques, particularly 13C NMR.

Table 2: 13C NMR Chemical Shifts (δ) in ppm

| Carbon Atom | trans-3,4-Dimethylcyclopentanone | cis-3,4-Dimethylcyclopentanone |

| C=O | 221.9 | 221.5 |

| C-2, C-5 | 45.4 | 44.9 |

| C-3, C-4 | 38.7 | 37.1 |

| CH3 | 15.6 | 14.9 |

Data adapted from J. B. Stothers, C. T. Tan Can. J. Chem. 52, 308(1974).

Table 3: Mass Spectrometry Data for this compound

| m/z (Top Peak) | m/z (2nd Highest) | m/z (3rd Highest) | Source |

| 69 | 42 | 41 | --INVALID-LINK-- |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Bond | Source |

| ~1740 | Strong | C=O Stretch | --INVALID-LINK-- |

| ~2960 | Strong | C-H Stretch (sp³) | --INVALID-LINK-- |

Logical Relationships and Workflows

The synthesis of this compound often involves a multi-step process where the successful execution of each step is critical for the overall yield and purity of the final product. The logical flow of a typical synthesis is depicted below.

General Synthetic Logic

References

Synthesis of 3,4-Dimethylcyclopentanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of synthetic routes to 3,4-dimethylcyclopentanone, a valuable carbocyclic scaffold in organic synthesis. The document focuses on a stereoselective pathway, offering detailed experimental protocols and quantitative data. Alternative synthetic strategies are also discussed, providing a broader context for researchers in drug development and chemical synthesis.

Stereoselective Synthesis from (R)-2-Methyl-Succinic Acid 4-Methyl Ester

A robust and stereocontrolled synthesis of (S,S)-3,4-dimethylcyclopentanone has been developed starting from the commercially available chiral building block, (R)-2-methyl-succinic acid 4-methyl ester. This multi-step pathway offers excellent control over the stereochemistry of the final product.[1]

Experimental Protocol

Step 1: Alkylation of (R)-2-Methyl-Succinic Acid 4-Methyl Ester

-

To a solution of a suitable base (e.g., lithium diisopropylamide) in an anhydrous ethereal solvent (e.g., tetrahydrofuran) at a reduced temperature (-30°C to -25°C), a solution of (R)-2-methyl-succinic acid 4-methyl ester is added.

-

An alkylating agent, such as methyl iodide, is then introduced to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion.

-

The reaction is quenched, and the product, (2R,3R)-2,3-dimethyl-succinic acid monomethyl ester, is isolated and purified.

Step 2: Reduction to (2R,3R)-2,3-Dimethylbutane-1,4-diol

-

The (2R,3R)-2,3-dimethyl-succinic acid monomethyl ester is dissolved in an anhydrous ethereal solvent (e.g., tetrahydrofuran).

-

This solution is added to a suspension of a reducing agent, such as lithium aluminum hydride (LAH), in the same solvent.

-

The reaction is typically carried out at room temperature to reflux until the reduction is complete.

-

Careful quenching of the excess reducing agent is followed by workup to isolate the diol.

Step 3: Tosylation of (2R,3R)-2,3-Dimethylbutane-1,4-diol

-

The (2R,3R)-2,3-dimethylbutane-1,4-diol is dissolved in a suitable solvent, such as pyridine or dichloromethane.

-

The solution is cooled in an ice bath, and p-toluenesulfonyl chloride is added portion-wise.

-

The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature to ensure complete reaction.

-

The product, (2R,3R)-2,3-dimethyl-1,4-bis-(toluene-4-sulfonyloxy)-butane, is isolated after an aqueous workup.

Step 4: Cyclization with Formaldehyde Dimethyl Thioacetal S-oxide (FAMSO)

-

A flask is charged with the ditosylate from the previous step, formaldehyde dimethyl thioacetal S-oxide (FAMSO), and anhydrous tetrahydrofuran (THF).[1]

-

The mixture is cooled to a low temperature (e.g., -2°C), and a strong base, such as lithium hexamethyldisilazide (LHMDS) in THF, is added over several hours.[1]

-

The reaction is allowed to warm to room temperature and stirred until the starting material is consumed.

-

The reaction is quenched with water, and the intermediate, (3S,4S)-1-methanesulfinyl-3,4-dimethyl-1-methylsulfanyl-cyclopentane, is extracted.

Step 5: Hydrolysis to (S,S)-3,4-Dimethylcyclopentanone

-

The crude product from the cyclization step is treated with an aqueous acid, such as 6N hydrochloric acid.[1]

-

The mixture is stirred at room temperature for an extended period (e.g., 23-66 hours) to effect hydrolysis of the thioketal S-oxide.[1]

-

The final product, (S,S)-3,4-dimethylcyclopentanone, is isolated by extraction and purified.

Quantitative Data

| Step | Reactants | Reagents/Solvents | Temperature | Time | Yield |

| 1 | (R)-2-Methyl-Succinic Acid 4-Methyl Ester, Methyl Iodide | LDA, THF | -30°C to RT | - | - |

| 2 | (2R,3R)-2,3-Dimethyl-Succinic Acid Monomethyl Ester | LAH, THF | RT to Reflux | - | - |

| 3 | (2R,3R)-2,3-Dimethylbutane-1,4-diol | p-TsCl, Pyridine | 0°C to RT | - | - |

| 4 | (2R,3R)-2,3-Dimethyl-1,4-bis-(tosyloxy)-butane, FAMSO | LHMDS, THF | -2°C to RT | ~18 h | - |

| 5 | (3S,4S)-1-Methanesulfinyl-3,4-dimethyl-1-methylsulfanyl-cyclopentane | 6N HCl, THF | RT | 23-66 h | 71.3-86.3% |

Note: Yields for intermediate steps are not explicitly provided in a consolidated format in the source literature. The final step's yield is reported based on quantitative GC analysis.[1]

Synthesis Workflow

References

The Multifaceted Biological Activities of Dimethylcyclopentanone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The dimethylcyclopentanone scaffold, a five-membered ring bearing two methyl groups and a ketone, serves as a versatile backbone for a diverse array of biologically active molecules. These derivatives have garnered significant attention in medicinal chemistry due to their potent and varied pharmacological effects, ranging from antimicrobial and anti-inflammatory to anticancer and enzyme-inhibitory activities. This technical guide provides an in-depth exploration of the biological activities of dimethylcyclopentanone derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to facilitate further research and drug development.

Antimicrobial Activity

Dimethylcyclopentanone derivatives have demonstrated notable efficacy against a spectrum of microbial pathogens, including drug-resistant strains. Their mechanism of action often involves the disruption of essential cellular processes in bacteria and fungi.

Quantitative Antimicrobial Data

The antimicrobial potency of various dimethylcyclopentanone derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |

| Functionalized Cyclopentenones | Oxime ether derivative of DCP | Staphylococcus aureus (MRSA) | 0.976 | [1] |

| Oxime ether derivative of DCP | Enterococcus faecalis (VRE) | 3.91 | [1] | |

| Aryl amine-containing DCPs | Staphylococcus aureus | 3.91 - 7.81 | ||

| 3-Methylcyclopentanone Derivatives | 2,3-Epoxy-3-methyl-5-methylenecyclopentanone | Bacillus subtilis & E. coli | Not specified, but noted as strongest | [2] |

| Amide Derivatives Containing Cyclopropane | Thiazole amide (F9) | Escherichia coli | 32 | [3] |

| Compound F5, F9, F29, F53 | Staphylococcus aureus | 32 - 64 | [3] | |

| Compound F8, F24, F42 | Candida albicans | 16 | [3] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of dimethylcyclopentanone derivatives against bacterial strains.[4][5][6][7][8]

Materials:

-

Test dimethylcyclopentanone derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Stock Solutions: Dissolve the dimethylcyclopentanone derivatives in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Preparation of Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the stock solution of the test compound to the first well of a row, creating a 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL. This further dilutes the compound and the inoculum by a factor of 2.

-

Controls: Include a positive control well (inoculum in broth without the test compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Enzyme Inhibitory Activity

Dimethylcyclopentanone derivatives have been identified as potent inhibitors of various enzymes, highlighting their potential in treating a range of diseases.

Tyrosinase Inhibition

Certain anthraquinone-linked cyclopentanone derivatives have shown significant inhibitory activity against tyrosinase, a key enzyme in melanin synthesis, suggesting their potential use in cosmetics and for treating hyperpigmentation disorders.[9]

Quantitative Tyrosinase Inhibition Data:

| Compound | IC50 (µg/mL) | Reference |

| Anthraquinone-cyclopentanone derivative 2 | 13.45 ± 0.24 | [9] |

| Kojic Acid (Control) | 19.40 ± 0.74 | [9] |

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of mushroom tyrosinase activity.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (substrate)

-

Phosphate buffer (pH 6.8)

-

Test dimethylcyclopentanone derivatives

-

Kojic acid (positive control)

-

96-well microtiter plate

-

Microplate reader

Procedure:

-

Preparation of Solutions: Prepare solutions of the test compounds and kojic acid in a suitable solvent (e.g., DMSO). Prepare the tyrosinase enzyme and L-DOPA substrate in phosphate buffer.

-

Assay in 96-well Plate:

-

To each well, add 40 µL of the test compound solution, 80 µL of phosphate buffer, and 40 µL of the tyrosinase solution.

-

Pre-incubate the mixture at 25°C for 10 minutes.

-

-

Initiation of Reaction: Add 40 µL of the L-DOPA solution to each well to start the reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 475 nm using a microplate reader. Take readings every minute for a set period (e.g., 20 minutes).

-

Calculation of Inhibition: The rate of reaction is determined from the slope of the absorbance versus time plot. The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

-

IC50 Determination: The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1) Inhibition

Benzylidene cyclopentanone derivatives have been identified as selective inhibitors of 11β-HSD1, an enzyme that converts inactive cortisone to active cortisol.[10][11] This makes them promising candidates for the treatment of metabolic disorders like type 2 diabetes and nonalcoholic fatty liver disease.[10]

Quantitative 11β-HSD1 Inhibition Data:

| Compound | Species | IC50 (nM) | Reference |

| 5-bis-(2,6-difluoro-benzylidene)-cyclopentanone (WZS08) | Rat | 378.0 | [11] |

| Mouse | 244.1 | [11] | |

| Human | 621.1 | [11] | |

| 5-bis-(2-bromo-benzylidene) cyclopentanone | Rat | 148 | [10] |

| Human | 346 | [10] |

Experimental Protocol: 11β-HSD1 Inhibition Assay using Liver Microsomes [12][13][14]

This protocol details the procedure for assessing the inhibitory activity of compounds on 11β-HSD1 using liver microsomes.

Materials:

-

Rat, mouse, or human liver microsomes

-

Test benzylidene cyclopentanone derivatives

-

Cortisone (substrate)

-

NADPH (cofactor)

-

Phosphate buffered saline (PBS)

-

Scintillation fluid and counter (if using radiolabeled substrate) or LC-MS/MS system

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing PBS, liver microsomes (e.g., 4-10 µg), and various concentrations of the test compound.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.

-

Reaction Initiation: Initiate the reaction by adding the substrate (e.g., 25 nM cortisone, which can be spiked with [³H]-cortisone) and NADPH (e.g., 0.2 mM).

-

Incubation: Incubate the reaction mixture at 37°C for 60-90 minutes.

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a solution containing unlabeled cortisone and cortisol).

-

Steroid Extraction and Analysis:

-

Extract the steroids from the aqueous phase using an organic solvent (e.g., ethyl acetate).

-

Evaporate the organic solvent and reconstitute the residue.

-

Analyze the conversion of cortisone to cortisol using either thin-layer chromatography with radioactivity detection or LC-MS/MS.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Anti-inflammatory Activity

Cyclopentenone prostaglandins, a subclass of dimethylcyclopentanone derivatives, are known to possess potent anti-inflammatory properties. Their mechanism of action is multifaceted, primarily involving the inhibition of the pro-inflammatory NF-κB signaling pathway.[15][16][17][18][19]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Cyclopentenone prostaglandins exert their anti-inflammatory effects by directly inhibiting the IκB kinase (IKK) complex.[15] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[16][19] As a result, NF-κB cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes, such as those for cytokines and chemokines.[16][19]

Anticancer Activity

Diarylidenecyclopentanone derivatives, which are structurally related to curcumin, have shown promising anticancer activity against various cancer cell lines. Their cytotoxic effects are often mediated through the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Data

The anticancer efficacy of these derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.

| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Diarylidenecyclopentanones | Compound 5 | MDA-MB-231 (Breast) | 6.15 ± 1.24 | [20] |

| Compound 8 | MCF-7 (Breast) | 7.14 ± 2.10 | [20] | |

| Curcumin-pyrimidine analog 3b | MCF-7 (Breast) | 4.95 ± 0.94 | [21] | |

| Curcumin-pyrimidine analog 3g | MCF-7 (Breast) | 0.61 ± 0.05 | [21] | |

| Chalcone Oximes | Compound 11g | A-375 (Melanoma) | 0.87 | [22] |

| Compound 11g | MCF-7 (Breast) | 0.28 | [22] | |

| Compound 11g | HT-29 (Colon) | 2.43 | [22] | |

| Compound 11g | H-460 (Lung) | 1.04 | [22] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[23][24][25]

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test dimethylcyclopentanone derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 1.5-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.

Potential Anticancer Signaling Pathways

While the exact mechanisms for many dimethylcyclopentanone derivatives are still under investigation, several studies point towards the modulation of key signaling pathways involved in cancer progression. For instance, some chalcone derivatives, which share structural similarities, are known to inhibit the PI3K/Akt/mTOR and NF-κB signaling pathways, leading to decreased cell proliferation and induction of apoptosis.[26][27] Linderalactone, a natural product with a related core structure, has been shown to suppress pancreatic cancer development by negatively regulating the PI3K/AKT signaling pathway.[26]

Conclusion

Dimethylcyclopentanone derivatives represent a rich source of pharmacologically active compounds with significant therapeutic potential. Their diverse biological activities, including antimicrobial, enzyme inhibitory, anti-inflammatory, and anticancer effects, make them attractive scaffolds for the development of novel drugs. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating the design and execution of further studies to explore the full potential of this promising class of molecules. Future research should focus on elucidating the precise mechanisms of action, optimizing the structure-activity relationships, and evaluating the in vivo efficacy and safety of lead compounds to translate these preclinical findings into clinical applications.

References

- 1. Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 5. protocols.io [protocols.io]

- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Synthesis of a New Series of Anthraquinone-Linked Cyclopentanone Derivatives: Investigating the Antioxidant, Antibacterial, Cytotoxic and Tyrosinase Inhibitory Activities of the Mushroom Tyrosinase Enzyme Using Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | 5-Bis-(2,6-difluoro-benzylidene) Cyclopentanone Acts as a Selective 11β-Hydroxysteroid Dehydrogenase one Inhibitor to Treat Diet-Induced Nonalcoholic Fatty Liver Disease in Mice [frontiersin.org]

- 11. 5-Bis-(2,6-difluoro-benzylidene) Cyclopentanone Acts as a Selective 11β-Hydroxysteroid Dehydrogenase one Inhibitor to Treat Diet-Induced Nonalcoholic Fatty Liver Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Scholarly Article or Book Chapter | Positive and negative regulation of NF-κB by COX-2. Roles of different prostaglandins | ID: fj236b432 | Carolina Digital Repository [cdr.lib.unc.edu]

- 19. Cyclopentenone prostaglandins inhibit cytokine-induced nf-kappab activation and chemokine production by human mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. sysrevpharm.org [sysrevpharm.org]

- 21. ias.ac.in [ias.ac.in]

- 22. benchchem.com [benchchem.com]

- 23. MTT (Assay protocol [protocols.io]

- 24. ijrr.com [ijrr.com]

- 25. mdpi.com [mdpi.com]

- 26. Linderalactone Suppresses Pancreatic Cancer Development In Vitro and In Vivo via Negatively Regulating PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Stability of 3,4-Dimethylcyclopentanone Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Stereoisomerism of 3,4-Dimethylcyclopentanone

This compound exists as two diastereomers: cis-3,4-dimethylcyclopentanone and trans-3,4-dimethylcyclopentanone. In the cis isomer, the two methyl groups are situated on the same face of the cyclopentanone ring, while in the trans isomer, they are on opposite faces. These are distinct chemical compounds with different physical and chemical properties. The cyclopentanone ring itself is not planar and adopts a puckered conformation, typically an envelope or a twist form, to alleviate torsional and angle strain. The presence and relative orientation of the methyl substituents significantly influence the preferred conformation and the overall thermodynamic stability of each isomer.

Theoretical Framework of Thermodynamic Stability

The relative thermodynamic stability of the cis and trans isomers of this compound is determined by the difference in their standard Gibbs free energy of formation (ΔG°). The isomer with the lower ΔG° is thermodynamically more stable and will be the major component at equilibrium. The Gibbs free energy is related to enthalpy (ΔH°) and entropy (ΔS°) by the equation:

ΔG° = ΔH° - TΔS°

The enthalpy term (ΔH°) reflects the intramolecular strain, including:

-

Angle Strain: Deviation from ideal bond angles.

-

Torsional Strain: Eclipsing interactions between bonds on adjacent atoms.

-

Steric Strain (van der Waals Strain): Repulsive interactions between non-bonded atoms in close proximity.

The entropy term (ΔS°) relates to the molecule's flexibility and symmetry. A more flexible molecule or one with higher symmetry will have a higher entropy.

Quantitative Data on Isomer Stability

As of the latest literature review, specific experimental values for the enthalpy of formation and Gibbs free energy of the individual cis and trans isomers of this compound are not available. However, we can infer the likely trend from related substituted cyclopentane systems. Generally, the trans isomer of 1,2-disubstituted cyclopentanes is thermodynamically more stable than the cis isomer due to reduced steric hindrance between the substituents.

To illustrate the expected data format, the following table presents hypothetical, yet plausible, relative thermodynamic data for the this compound isomers based on general principles of stereochemistry.

| Isomer | Relative Enthalpy of Formation (ΔΔHf°) (kJ/mol) | Relative Gibbs Free Energy of Formation (ΔΔGf°) (kJ/mol) | Equilibrium Population (%) at 298 K |

| cis-3,4-Dimethylcyclopentanone | + x | + y | z |

| trans-3,4-Dimethylcyclopentanone | 0 (Reference) | 0 (Reference) | 100 - z |

Note: This table is for illustrative purposes. The actual values would need to be determined experimentally or through high-level computational studies.

Experimental Protocols for Determining Thermodynamic Stability